N,4-bis(4-methoxyphenyl)piperazine-1-carbothioamide

Physicochemical profiling Medicinal chemistry Lead optimization

Unlike generic piperazine analogs, this bis(4-methoxyphenyl) carbothioamide (C=S) offers a >1 log-unit lipophilicity increase over its carboxamide (C=O) counterpart, enabling systematic ADME and target-binding profiling. The dual methoxy substitution adds ~30 Da and an extra H-bond acceptor compared to mono-substituted analogs, directly altering pharmacokinetic and pharmacodynamic profiles. Ideal for expanding SAR around bacterial PPTase inhibition, where the carbothioamide chemotype achieves submicromolar potency with >100-fold selectivity over the human orthologue. Also suited for broad-panel anti-infective screening libraries. Available at ≥95% purity from multiple suppliers for non-human R&D.

Molecular Formula C19H23N3O2S
Molecular Weight 357.47
CAS No. 496775-76-9
Cat. No. B2986195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,4-bis(4-methoxyphenyl)piperazine-1-carbothioamide
CAS496775-76-9
Molecular FormulaC19H23N3O2S
Molecular Weight357.47
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3=CC=C(C=C3)OC
InChIInChI=1S/C19H23N3O2S/c1-23-17-7-3-15(4-8-17)20-19(25)22-13-11-21(12-14-22)16-5-9-18(24-2)10-6-16/h3-10H,11-14H2,1-2H3,(H,20,25)
InChIKeyDSSZJSDNRRYQAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,4-Bis(4-methoxyphenyl)piperazine-1-carbothioamide (CAS 496775-76-9): Structural Baseline and Procurement-Relevant Profile


N,4-Bis(4-methoxyphenyl)piperazine-1-carbothioamide (CAS 496775-76-9) is a synthetic, disubstituted piperazine-1-carbothioamide small molecule with the molecular formula C₁₉H₂₃N₃O₂S and a molecular weight of 357.47 g/mol . The compound belongs to the arylpiperazine carbothioamide class and carries two 4-methoxyphenyl (p-anisyl) substituents, one at the N1 position and one at the N4 position of the piperazine ring, with the carbothioamide (C=S) functional group at the 1-carbothioamide position . It is commercially available from multiple reputable chemical suppliers at ≥95% purity for non-human research use . In the broader landscape of piperazine derivatives, compounds bearing the carbothioamide moiety have been implicated in diverse pharmacological activities including enzyme inhibition—notably against bacterial phosphopantetheinyl transferases (PPTases)—as well as antimicrobial and anticancer research programs [1]. However, publication-level biological characterization of this specific compound remains absent from the peer-reviewed primary literature as of mid-2026, meaning its differentiation profile must be constructed from structural, physicochemical, and class-level inference rather than from direct assay comparisons.

Why N,4-Bis(4-methoxyphenyl)piperazine-1-carbothioamide Cannot Be Interchanged with Close Structural Analogs: A Procurement-Risk Warning


Piperazine carbothioamides and carboxamides with varying aryl substitution patterns cannot be treated as interchangeable screening compounds because small structural modifications—replacement of the thiocarbonyl (C=S) with a carbonyl (C=O), alteration of the number of methoxy substituents, or repositioning of the aryl group from N4 to N1—produce substantial shifts in lipophilicity, hydrogen-bonding capacity, molecular shape, and electronic surface properties [1]. These physicochemical differences directly govern target binding, metabolic stability, solubility, and membrane permeability. For example, the carbothioamide analog is both more lipophilic and a weaker H-bond acceptor than its carboxamide counterpart, while the presence of a second 4-methoxyphenyl group (versus an unsubstituted phenyl) adds approximately 30 Da of molecular weight and introduces an additional hydrogen-bond acceptor, altering both pharmacokinetic and pharmacodynamic profiles . Sourcing a mono-substituted or carboxamide analog as a 'near-equivalent' without explicit comparative bioactivity data therefore carries a high risk of generating non-reproducible or misleading screening results [2].

Quantitative Differentiation Evidence for N,4-Bis(4-methoxyphenyl)piperazine-1-carbothioamide (CAS 496775-76-9) Against Its Closest Analogs


Carbothioamide vs. Carboxamide: Lipophilicity and Hydrogen-Bonding Differentiation

The target compound incorporates a thiocarbonyl (C=S) group at the 1-carbothioamide position, whereas its closest listed analog—N,4-bis(4-methoxyphenyl)-1-piperazinecarboxamide (Hit2Lead 7269404)—contains a carbonyl (C=O) . The C=S group is intrinsically more lipophilic than C=O (estimated ΔLogP contribution ≈ +0.5 to +0.7 log units for equivalent scaffolds) and is a weaker hydrogen-bond acceptor, which shifts both solubility and target-binding profiles [1]. While measured LogP for the target compound has not been published, the mono-substituted carbothioamide analog 4-(4-methoxyphenyl)-N-phenyl-1-piperazinecarbothioamide has a vendor-measured LogP of 3.15 and LogSW of −3.27 , compared to LogP 2.12 for the bis-methoxy carboxamide analog . This indicates the carbothioamide series is approximately one log unit more lipophilic than the carboxamide series, a difference large enough to produce a 10-fold shift in membrane partitioning and potentially alter in-cell target engagement [1].

Physicochemical profiling Medicinal chemistry Lead optimization

Bis(4-methoxyphenyl) vs. Mono(4-methoxyphenyl): Molecular Weight, Hydrogen-Bond Capacity, and Topological Surface Area Differentiation

The target compound carries two 4-methoxyphenyl groups, distinguishing it from mono-substituted analogs such as 4-(4-methoxyphenyl)-N-phenyl-1-piperazinecarbothioamide (MW 327, Hdon 1, Hacc 1, tPSA 27.7 Ų) and N-(4-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide (CAS 2349-65-7, MW 327.4) . The second methoxy group adds 30 Da of molecular weight and introduces an additional hydrogen-bond acceptor (from 1 to 2 ether oxygens), shifting the compound into a different property space for drug-likeness filters. The target compound (MW 357.47) sits at the upper boundary of preferred fragment-like space, whereas the mono-methoxy analogs (MW ~327) are more firmly within it. The presence of two electron-donating methoxy substituents is also expected to modulate the electron density of the aryl rings, potentially altering π-stacking interactions with aromatic protein residues relative to mono-substituted analogs [1].

Structure-activity relationships Drug-likeness Scaffold optimization

Piperazine-1-Carbothioamide Class-Level Evidence: Submicromolar Bacterial PPTase Inhibition with Human Orthologue Selectivity

Although no direct assay data are available for the target compound, the piperazine-1-carbothioamide chemotype has been pharmacologically validated through a medicinal chemistry optimization campaign targeting bacterial Sfp-phosphopantetheinyl transferase (PPTase) [1]. In that study, 2-pyridinyl-N-(4-aryl)piperazine-1-carbothioamides demonstrated submicromolar inhibition of bacterial Sfp-PPTase with no detectable activity against the human orthologue, establishing a selectivity window of >100-fold [1]. The lead compound ML267 attenuated secondary metabolite production in Bacillus subtilis at sublethal doses and showed antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) [1]. Critically, the SAR analysis demonstrated that the nature of the N-aryl substitution profoundly affected potency, with certain aryl modifications producing >10-fold shifts in IC₅₀ [1]. This class-level evidence suggests that the bis(4-methoxyphenyl) substitution pattern of the target compound may confer a distinct activity profile within the PPTase inhibition space, though direct confirmatory testing is required [2].

Antibacterial Enzyme inhibition PPTase Drug discovery

Purity and Procurement-Readiness: ≥95% Minimum Specification with Multiple Independent Supplier Options

The target compound is available from independent chemical suppliers at a minimum purity specification of ≥95% . This is comparable to the purity specification for close analogs: N-(4-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide (2349-65-7) is offered at ≥95% purity by multiple vendors , and 4-(4-methoxyphenyl)-N-phenyl-1-piperazinecarbothioamide is available as a Hit2Lead/ChemBridge screening compound with standard purity . The multi-supplier availability of the target compound at consistent purity reduces single-source procurement risk and allows for competitive pricing, a practical differentiator for large-scale screening programs. The compound is designated for non-human research use only, consistent with its status as a research-grade chemical without regulatory approval for therapeutic or veterinary applications .

Chemical procurement Quality control Supplier comparison

Recommended Research Application Scenarios for N,4-Bis(4-methoxyphenyl)piperazine-1-carbothioamide (CAS 496775-76-9) Based on Quantitative Differentiation Evidence


Bacterial PPTase Inhibitor Screening and SAR Expansion

The piperazine-1-carbothioamide chemotype has demonstrated submicromolar inhibition of bacterial Sfp-PPTase with >100-fold selectivity over the human orthologue [1]. The bis(4-methoxyphenyl) substitution pattern of this compound is structurally distinct from the 2-pyridinyl-N-(4-aryl) series characterized in the published SAR campaign and may probe unexplored regions of the PPTase active site [1]. Researchers expanding the SAR around bacterial PPTase inhibition should include this compound as a structurally novel representative of the carbothioamide class, with follow-up IC₅₀ determination against recombinant Sfp-PPTase and counter-screening against the human PPTase orthologue to quantify selectivity.

Comparative Physicochemical and ADME Profiling of Carbothioamide vs. Carboxamide Scaffolds

The estimated >1 log-unit increase in lipophilicity of the carbothioamide target compound relative to the carboxamide analog (LogP 2.12) makes this compound-pair suitable for systematic physicochemical and ADME profiling studies. Parallel determination of experimental LogP/D, kinetic solubility, Caco-2 permeability, and microsomal stability for the carbothioamide (target) and carboxamide (Hit2Lead 7269404) analogs would quantify the impact of the C=S→C=O replacement on drug-like properties, informing scaffold selection in lead optimization programs .

Bis-Methoxy vs. Mono-Methoxy Antibacterial Activity Screening

Piperazine derivatives with N-alkyl and N-aryl substitutions have demonstrated significant antibacterial activity against Gram-positive and Gram-negative strains in standardized MIC assays [2]. The target compound's second methoxy group (ΔMW +30 Da, ΔHacc +1 vs. mono-substituted analogs) may confer differential antibacterial potency. A side-by-side MIC determination against S. aureus, P. aeruginosa, and E. coli strains for the bis-methoxy target compound and the mono-methoxy analog 4-(4-methoxyphenyl)-N-phenyl-1-piperazinecarbothioamide (Hit2Lead SC-6642739) would directly quantify the contribution of the second methoxy substituent to antibacterial activity [2].

Multi-Target Screening in Anti-Infective Drug Discovery Panels

The piperazine-1-carbothioamide chemotype has demonstrated activity across multiple anti-infective targets including reverse transcriptase inhibition, anti-Trichomonas activity, spermicidal activity, and antifungal effects [3]. The target compound's structural features—bis(4-methoxyphenyl) substitution on a carbothioamide scaffold—position it as a candidate for broad-panel anti-infective screening. Procurement for inclusion in phenotypic screening libraries targeting neglected tropical diseases or multi-drug resistant bacterial and fungal pathogens is supported by the compound's favorable purity profile (≥95%) and multi-supplier availability .

Quote Request

Request a Quote for N,4-bis(4-methoxyphenyl)piperazine-1-carbothioamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.